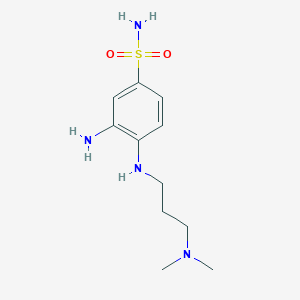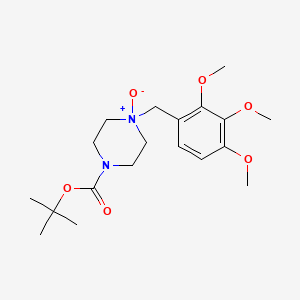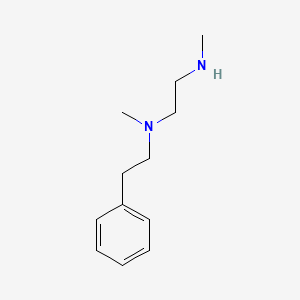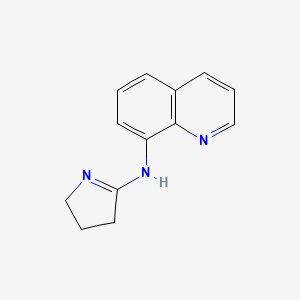
1-(tert-Butoxy)-2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-2-methylprop-1-ene is an organic compound with the molecular formula C8H16O It is a derivative of isobutene, where a tert-butoxy group is attached to the carbon atom of the double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(tert-Butoxy)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of isobutene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group on the isobutene molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize flow microreactors, which offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxy)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butoxyacetone.
Reduction: Reduction reactions can convert it into tert-butyl alcohol and isobutene.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: tert-Butoxyacetone
Reduction: tert-Butyl alcohol and isobutene
Substitution: Various substituted isobutene derivatives
Applications De Recherche Scientifique
1-(tert-Butoxy)-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxy)-2-methylprop-1-ene involves its reactivity with various chemical reagents. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical transformations. These intermediates can interact with molecular targets and pathways, facilitating the synthesis of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl alcohol: A common alcohol with similar reactivity.
Isobutene: The parent hydrocarbon of 1-(tert-Butoxy)-2-methylprop-1-ene.
tert-Butyl acetate: An ester with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering advantages over similar compounds in terms of selectivity and efficiency .
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2-methyl-1-[(2-methylpropan-2-yl)oxy]prop-1-ene |
InChI |
InChI=1S/C8H16O/c1-7(2)6-9-8(3,4)5/h6H,1-5H3 |
Clé InChI |
BLBYJAUIAQVNLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=COC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)










